molecular formula C8H5F5O2 B14055155 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene

1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene

Cat. No.: B14055155
M. Wt: 228.12 g/mol
InChI Key: AJYZKPZXUVAXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O2. This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene typically involves the introduction of fluorine and methoxy groups onto a benzene ring. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce fluorine atoms. The methoxy groups can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as fluorobenzene derivatives. The process typically includes steps like halogenation, nucleophilic substitution, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzene derivatives .

Scientific Research Applications

1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene involves its interaction with molecular targets through its fluorine and methoxy groups. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-(trifluoromethoxy)benzene
  • 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene
  • 1,4-Difluoro-2,3-difluoromethoxybenzene

Uniqueness

1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene is unique due to its specific arrangement of fluorine and methoxy groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased electron density and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

1-(difluoromethoxy)-3,5-difluoro-2-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-7-5(11)1-4(10)2-6(7)15-8(12)13/h1-2,8H,3H2

InChI Key

AJYZKPZXUVAXHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)OCF)F)F

Origin of Product

United States

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